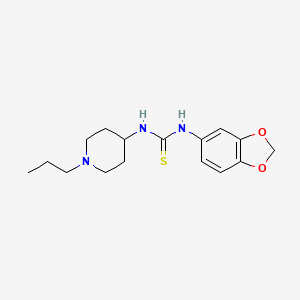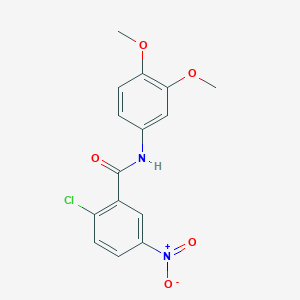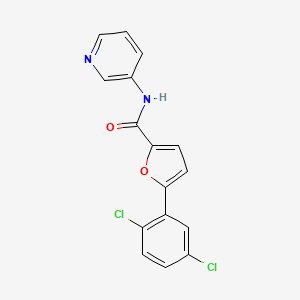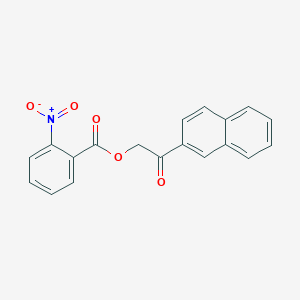
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea, also known as BPPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPT belongs to the class of thiourea derivatives and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that it works by modulating the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It may also act as an antioxidant and reduce oxidative stress, which is known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of certain enzymes in the brain that are involved in the synthesis of neurotransmitters. It has also been shown to reduce the levels of certain inflammatory markers, suggesting that it may have anti-inflammatory properties.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses significant neuroprotective properties, making it a promising candidate for the development of new therapies for neurodegenerative diseases.
However, there are also limitations to the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that can effectively test its therapeutic potential. Additionally, its potential side effects and toxicity profile are not fully known, which may limit its use in clinical settings.
未来方向
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. One potential area of investigation is the development of new therapeutic agents based on the structure of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. Researchers may also explore the use of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea in combination with other drugs to enhance its therapeutic effects.
Another area of future research is the investigation of the potential side effects and toxicity profile of N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea. This will be important for determining its safety and efficacy in clinical settings.
Overall, N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea is a promising compound that has significant potential for the development of new therapies for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical settings.
合成方法
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenylacetone with propylamine, followed by the reaction of the resulting compound with thiourea. The final product is obtained through recrystallization and purification.
科学研究应用
N-1,3-benzodioxol-5-yl-N'-(1-propyl-4-piperidinyl)thiourea has been studied for its potential therapeutic applications in various fields of science, including neuroscience, pharmacology, and toxicology. It has been shown to possess significant neuroprotective properties and is being investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-2-7-19-8-5-12(6-9-19)17-16(22)18-13-3-4-14-15(10-13)21-11-20-14/h3-4,10,12H,2,5-9,11H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJGMUMOKYMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(1-propylpiperidin-4-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)